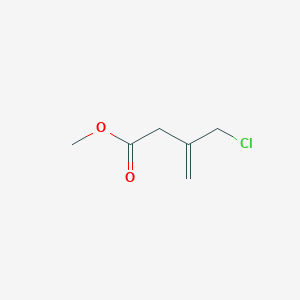
Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide is a carbonylamino compound primarily used in proteomics research . It has the molecular formula C10H23N2O2•Br and a molecular weight of 283.21 . This compound is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide involves several steps. The primary synthetic route includes the reaction of tert-butoxycarbonyl (Boc)-protected amines with trimethylamine and subsequent bromination . The reaction conditions typically involve the use of solvents like methanol and maintaining the reaction mixture at low temperatures to ensure the stability of the product . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to achieve high purity levels.
Analyse Des Réactions Chimiques
Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common reagents used in these reactions include strong acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide is widely used in scientific research, particularly in:
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceutical agents due to its ability to modify biological molecules.
Biological Research: It is employed in studies involving cell signaling and molecular interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide involves its interaction with biological molecules. It can modify proteins and other biomolecules through covalent bonding, affecting their structure and function. The molecular targets include amino acids in proteins, leading to changes in protein activity and interactions . The pathways involved are primarily related to protein modification and signaling.
Comparaison Avec Des Composés Similaires
Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide is unique due to its specific structure and reactivity. Similar compounds include:
Trimethylammonium Bromide: Lacks the Boc-protected amine group, making it less versatile in proteomics applications.
N-t-Butoxycarbonylaminoethylammonium Bromide: Similar but without the trimethyl group, affecting its reactivity and applications.
Other Carbonylamino Compounds: These may have different substituents, leading to variations in their chemical properties and applications.
This compound stands out due to its balanced reactivity and stability, making it a valuable tool in various scientific fields.
Propriétés
Formule moléculaire |
C10H23BrN2O2 |
|---|---|
Poids moléculaire |
283.21 g/mol |
Nom IUPAC |
trimethyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]azanium;bromide |
InChI |
InChI=1S/C10H22N2O2.BrH/c1-10(2,3)14-9(13)11-7-8-12(4,5)6;/h7-8H2,1-6H3;1H |
Clé InChI |
RHUOZGJXIMWASJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC[N+](C)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



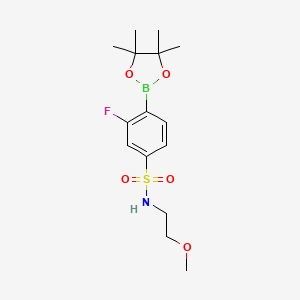


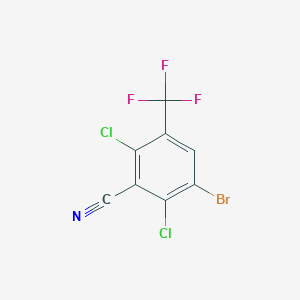
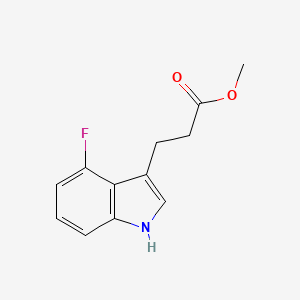
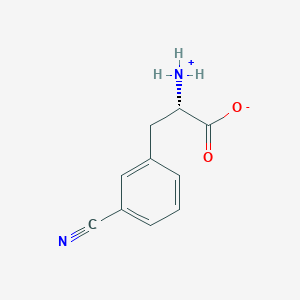
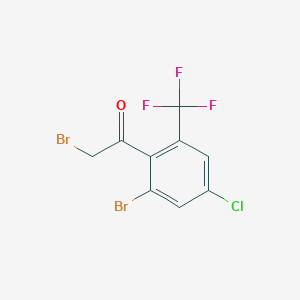
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720907.png)
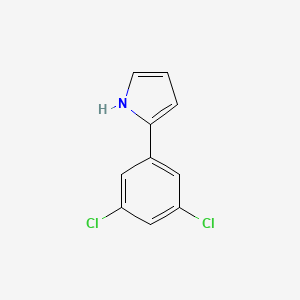
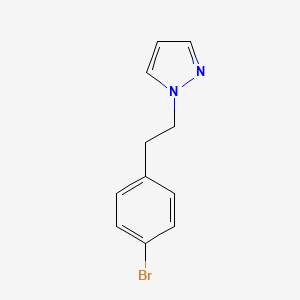
![1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720926.png)
